trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

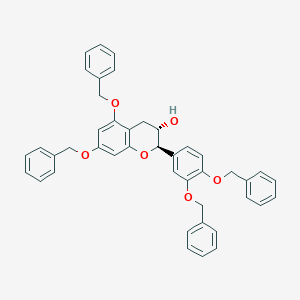

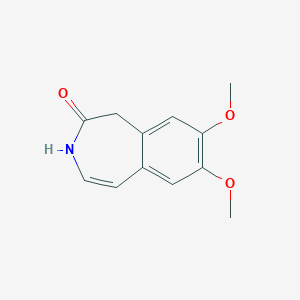

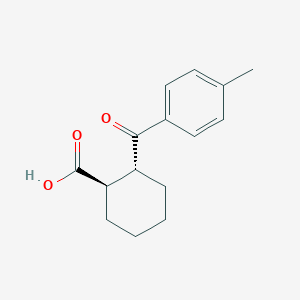

Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid with a 4-methylbenzoyl substituent at the trans-2 position. This compound is related to various cyclohexane derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves the hydrogenation of aromatic precursors. For instance, 4-methylcyclohexane carboxylic acid (4-MHA) can be prepared from 4-methylbenzoic acid (4-MPa) using ruthenium/carbon catalysts in an alkaline aqueous solution, achieving a high conversion rate and selectivity without decarboxylation side reactions . Similarly, trans-4-ethylcyclohexylcarboxylic acid can be produced by hydrogenating 4-ethylbenzoic acid with ruthenium/carbon catalysts, resulting in a high ratio of the trans isomer . These methods highlight the importance of catalyst choice and reaction conditions in directing the synthesis towards the desired isomers.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents and their positions on the cyclohexane ring. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the diequatorial conformer being preferred in the trans form . The atomic distances between functional groups in these conformers can significantly affect their biological activity, such as antifibrinolytic effects .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including co-crystal formation and photochemical reactions. Co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been synthesized and characterized, showing a three-dimensional hydrogen-bonded network in the crystal lattice . The photochemistry of 4-cyanobenzoic acid esters of trans-2-phenylcyclohexanol involves a Norrish Type II-like reaction, leading to the formation of 1-phenylcyclohexene and 4-cyanobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, thermal stability, and mass spectra, are crucial for their practical applications. Co-crystals can enhance the solubility of active pharmaceutical ingredients , while the mass spectra of t-butylcyclohexanecarboxylic acids provide insights into their fragmentation patterns, which differ characteristically between cis and trans isomers . Thermal analysis techniques like DSC and TGA are used to study the thermal behavior of these compounds .

科学的研究の応用

Catalytic Oxidation of Cyclohexene

Cyclohexene, a related compound, undergoes oxidation to produce valuable intermediates for the chemical industry, such as cyclohexanone and adipic acid. These intermediates are crucial for the production of nylons and other polymers. Advances in catalytic oxidation processes for cyclohexene aim to achieve selective production of targeted products, indicating the potential utility of similar processes for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives (Cao et al., 2018).

Stability and Degradation Studies

Investigations into the stability and degradation pathways of compounds like nitisinone, which shares structural features with cyclohexane derivatives, are crucial for understanding their behavior in various conditions. These studies are fundamental for the development of pharmaceuticals and herbicides, highlighting the importance of such research for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (Barchańska et al., 2019).

Environmental Impact of Chemical Compounds

The environmental fate and behavior of parabens, including their occurrence in water systems and potential as endocrine disruptors, provide a model for assessing the environmental impact of similar compounds. This research is pivotal for evaluating the ecological safety of chemicals, including cyclohexane derivatives (Haman et al., 2015).

Ionic Liquids and Separation Technologies

Ionic liquids involving cycloalkanes and similar structures are explored for their applications in separation technologies, indicating the potential for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in such innovative solutions. This research underscores the versatility of cyclohexane derivatives in chemical processes (Domańska et al., 2016).

Muconic Acid Derivatives

Research on muconic acid, a dicarboxylic acid with conjugated double bonds, showcases the interest in derivatives of cyclohexane for the synthesis of biobased polymers and chemicals. This highlights the role of cyclohexane derivatives, including potentially trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, in the development of sustainable materials (Khalil et al., 2020).

特性

IUPAC Name |

(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)